3-Amino-5-hydroxybenzoic acid

Ansamycin biosynthesis Mutasynthesis Polyketide synthase

AHBA-deficient mutant strains (Actinosynnema pretiosum, Amycolatopsis mediterranei) require exogenous 3-amino-5-hydroxybenzoic acid to restore antibiotic production-structurally similar analogs (e.g., 3-hydroxybenzoic acid) cannot rescue the pathway and yield only truncated shunt metabolites [Local Evidence]. - Exclusive mC7N starter unit: validated in halogenated ansamitocin mutasynthesis (C21-fluoro ADC payloads) & MitE/MitB in vitro reconstitution. - 1,3,5-trisubstituted scaffold with three orthogonal handles (COOH, NH₂, OH) enables 2001-compound split/combine library construction. - Supplied with batch-specific purity documentation; authenticated for AHBA synthase assays & biosynthetic gene cluster validation.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 119690-81-2
Cat. No. B173472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-hydroxybenzoic acid
CAS119690-81-2
Synonyms3-AHBA
3-amino-5-hydroxybenzoic acid
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)O)C(=O)O
InChIInChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)
InChIKeyQPEJHSFTZVMSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-hydroxybenzoic Acid (CAS 119690-81-2): Baseline Chemical and Functional Classification for Procurement


3-Amino-5-hydroxybenzoic acid (AHBA, CAS 119690-81-2) is a naturally occurring aromatic amino acid and a non-proteinogenic shikimate pathway derivative [1]. AHBA serves as the exclusive biosynthetic precursor for the mC7N starter unit required in the assembly of clinically significant ansamycin antibiotics (e.g., rifamycin B, geldanamycin, ansamitocins) and the antitumor antibiotic mitomycin C [2][3]. As a small-molecule building block, its 1,3,5-trisubstituted benzene core bearing amino, hydroxyl, and carboxyl groups provides three chemically orthogonal functional handles for derivatization, enabling both solid-phase combinatorial library construction and mutasynthetic diversification of natural product scaffolds [4].

Why Generic Substitution Fails: The Non-Interchangeable Biological Role of 3-Amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis


3-Amino-5-hydroxybenzoic acid cannot be interchanged with structurally similar aminobenzoic or hydroxybenzoic acids in biosynthetic applications due to its strict recognition by modular polyketide synthase (PKS) assembly lines. While analogs such as 3-hydroxybenzoic acid or 3,5-dihydroxybenzoic acid can be fed to AHBA-deficient mutant strains, these alternatives lack the essential aromatic amino group required for macrolactam ring closure, resulting exclusively in truncated tetraketide shunt metabolites rather than full ansamycin or mitomycin products [1]. Furthermore, the AHBA synthase gene is genetically linked to antibiotic production; inactivation of this terminal pathway enzyme abolishes rifamycin formation, with restoration achievable only by exogenous AHBA supplementation—not by alternative aromatic precursors [2][3]. This genetic and enzymatic specificity establishes AHBA as a functionally irreplaceable starter unit in ansamycin and mitomycin biosynthetic pathways, making compound authentication and purity critical for applications in mutasynthesis, precursor-directed biosynthesis, and natural product engineering.

Quantitative Differentiation Evidence: 3-Amino-5-hydroxybenzoic Acid Versus Structural Analogs in Biosynthetic and Synthetic Applications


Exclusive Macrolactam-Forming Starter Unit: AHBA vs. Amino-Deficient Analogs in Ansamycin Biosynthesis

In AHBA-deficient Amycolatopsis mediterranei mutant strains, feeding of AHBA completely restores rifamycin B production, confirming its essential and non-substitutable role as the starter unit. By contrast, feeding the amino-deficient analogs 3-hydroxybenzoic acid or 3,5-dihydroxybenzoic acid yields only truncated tetraketide shunt metabolites—compounds 63 and 64 (P8/1-OG analogs)—rather than the complete rifamycin macrolactam [1]. This demonstrates that the aromatic amino group of AHBA is absolutely required for PKS extension beyond the tetraketide stage and for subsequent macrolactam ring closure [2].

Ansamycin biosynthesis Mutasynthesis Polyketide synthase Precursor-directed biosynthesis

Gene Deletion Phenotype Rescue: Quantified Rifamycin Production Loss and AHBA-Dependent Restoration

Inactivation of the AHBA synthase gene in Amycolatopsis mediterranei completely abolishes rifamycin B formation. When exogenous AHBA is supplemented to this mutant, antibiotic production is restored to wild-type levels [1]. In a parallel mutational analysis, rifH and rifJ gene knockouts reduced rifamycin B yield to 1% and 10% of wild-type levels, respectively, while co-expression of seven AHBA biosynthetic genes (rifG–N and rifJ) in a heterologous host (Streptomyces coelicolor) yielded significant AHBA production and confirmed these genes as necessary and sufficient for AHBA formation [2].

Rifamycin biosynthesis Gene knockout AHBA synthase Biosynthetic rescue

Combinatorial Library Scaffold Efficiency: 3-Amino-5-hydroxybenzoic Acid as a Trisubstituted Template

3-Amino-5-hydroxybenzoic acid was employed as a core template for the solid-phase synthesis of a 2001-compound non-peptide library using split/combine methodology. The benzoic acid carboxyl group served as the resin attachment point, while the amino and hydroxyl positions were variably substituted with diverse chemical moieties [1]. In contrast, monofunctional benzoic acid derivatives or simple aminobenzoic acids lacking the meta-hydroxyl group offer only two orthogonal diversification handles, substantially limiting library complexity from combinatorial multiplication. The 1,3,5-trisubstituted geometry of AHBA maximizes scaffold efficiency for three-point diversity generation.

Solid-phase synthesis Combinatorial chemistry Split-and-pool library Scaffold diversification

Mutasynthetic Substrate Acceptance: AHBA Analogs in Ansamitocin ADC Payload Engineering

In mutasynthetic studies with Actinosynnema pretiosum AHBA-deficient mutants, feeding of hydroxylated AHBA analogs generated C17- and C21-fluoro- and bromo-substituted ansamitocins. These fully processed derivatives exhibited cytotoxic activity comparable to native ansamitocin P-3, and the C21-fluoro derivative was successfully converted into an ADC payload [1]. In parallel work, a spectrum of aminobenzoic acid derivatives fed to AHBA-deficient strains yielded novel ansamitocin variants, with the post-PKS tailoring enzymes demonstrating measurable but incomplete substrate flexibility—only analogs retaining the core amino-hydroxy substitution pattern on the aromatic ring were efficiently processed to mature ansamycins [2].

Antibody-drug conjugate (ADC) Ansamitocin Mutasynthesis Payload engineering

Mitomycin C Biosynthesis: AHBA as the Exclusive mC7N Unit Donor

Precursor-feeding studies with Streptomyces lavendulae NRRL 2564, the mitomycin C producer, demonstrated that the mitosane core of mitomycin C is assembled from 3-amino-5-hydroxybenzoic acid, D-glucosamine, L-methionine, and carbamoyl phosphate. A cluster of 47 genes spanning 55 kilobases governs mitomycin C biosynthesis, with seven gene products specifically dedicated to AHBA intermediate assembly via a variant shikimate pathway [1]. In vitro biochemical characterization confirmed that AHBA is first loaded onto the MmcB carrier protein by MitE (ATP-dependent), followed by MitB-catalyzed glycosylation with UDP-N-acetylglucosamine to generate GlcNAc-AHBA-MmcB, which contains all carbon and nitrogen atoms of the mitosane core [2].

Mitomycin C Antitumor antibiotic Precursor-feeding Biosynthetic gene cluster

High-Value Application Scenarios for 3-Amino-5-hydroxybenzoic Acid (CAS 119690-81-2) Procurement


Mutasynthetic Generation of Novel Ansamycin and Ansamitocin Derivatives for ADC Payload Development

Procure 3-amino-5-hydroxybenzoic acid and its hydroxylated analogs as starter units for mutasynthesis campaigns using AHBA-deficient Actinosynnema pretiosum or Amycolatopsis mediterranei mutant strains. This approach has been validated to produce C17- and C21-halogenated ansamitocins with cytotoxic activity comparable to native ansamitocin P-3, and the C21-fluoro derivative has been successfully converted into a functional ADC payload [1]. The strategy enables generation of maytansinoid variants with altered permeability, solubility, or conjugation handles while preserving tubulin-inhibitory potency—a direct route to patentable ADC payload diversity not accessible through total synthesis alone.

In Vitro Enzymatic Reconstitution of Early-Stage Mitomycin and FR900482 Biosynthesis

Utilize authenticated 3-amino-5-hydroxybenzoic acid as the validated substrate for in vitro reconstitution of the MitE/MitB loading and glycosylation cascade, which generates the GlcNAc-AHBA-MmcB intermediate containing all carbon and nitrogen atoms of the mitosane core [2][3]. This application is critical for enzymology studies of mitomycin and FR900482 biosynthetic pathways, for engineering novel mitosane analogs via precursor-directed biosynthesis, and for validating putative biosynthetic intermediates in pathway elucidation efforts.

Solid-Phase Combinatorial Library Synthesis Using a Trisubstituted Aromatic Scaffold

Employ 3-amino-5-hydroxybenzoic acid as a core template for split/combine solid-phase library construction, leveraging its three orthogonal functional groups (carboxyl for resin attachment, amino and hydroxyl for independent diversification) to generate small-molecule libraries with three points of chemical variation [4]. This scaffold has been demonstrated to support the synthesis of 2001-compound non-peptide libraries with 28 alkyl halides and multiple sulfonyl chlorides for phenolic alkylation and amine derivatization. The trisubstituted geometry provides one additional combinatorial dimension compared to simpler aminobenzoic acid scaffolds, exponentially increasing library diversity for hit discovery campaigns.

Rifamycin and Ansamycin Biosynthetic Pathway Elucidation and Genetic Screening

Use 3-amino-5-hydroxybenzoic acid as a pathway-authentic standard and substrate for AHBA synthase activity assays, for rescue of AHBA-deficient mutant strains (where supplementation restores antibiotic production from 0% to wild-type levels), and as a probe for genetic screening of new AHBA-derived natural product gene clusters [5][6]. The AHBA synthase gene serves as a diagnostic marker for identifying novel ansamycin and AHBA-derived natural product biosynthetic gene clusters in microbial genome mining efforts, making the compound essential for validating gene cluster functionality.

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